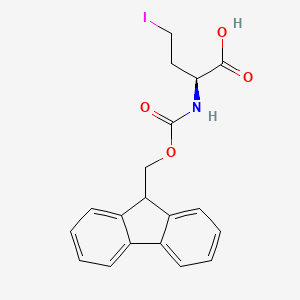

(S)-2-(Fmoc-amino)-4-iodobutanoic acid

Description

Evolution of Unnatural Amino Acid Chemistry

The field of unnatural amino acid chemistry has evolved significantly since its inception. Early explorations in the 1970s focused on site-specific mutagenesis to understand protein function. researchgate.net This was followed by the development of methods to incorporate UAAs into proteins, initially through chemoenzymatic techniques and in vitro translation systems. sigmaaldrich.comresearchgate.net A major breakthrough was the development of genetic code expansion, which allows for the site-specific incorporation of UAAs into proteins within living cells and organisms. researchgate.netnih.gov This technique involves engineering a cell's translational machinery, specifically by creating a unique tRNA and a corresponding aminoacyl-tRNA synthetase (aaRS) pair that recognizes a stop codon (like the amber codon UAG) and inserts the desired UAA instead. sigmaaldrich.comluxembourg-bio.com This evolution has expanded the chemical diversity accessible to proteins far beyond what nature provides, opening up new avenues in bioengineering and medicine. sigmaaldrich.com

Importance of Tailor-Made Amino Acids in Synthetic Methodology

Tailor-made amino acids, custom-designed and synthesized for specific purposes, are indispensable building blocks in modern medicinal chemistry and drug design. wuxiapptec.comsigmaaldrich.comaltabioscience.com Over 20% of newly approved small-molecule drugs contain structural fragments derived from amino acids. sigmaaldrich.com The unique three-dimensional structures, chirality, and diverse functionalities of these compounds make them ideal for constructing complex molecules with high specificity. altabioscience.com

Overview of Halogenated Amino Acid Scaffolds in Modern Organic Synthesis

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into amino acid side chains is a powerful strategy in organic synthesis and medicinal chemistry. Halogenation can profoundly influence the physico-chemical properties of the amino acid and any resulting peptide or protein. For example, introducing fluorine can enhance metabolic stability, while the larger halogens can serve as versatile chemical handles for further modifications.

Halogenated amino acids are used to:

Modulate Biological Activity: The size and electronegativity of the halogen can alter the conformation and binding properties of peptides, allowing for the fine-tuning of their interaction with biological targets.

Enhance Structural Stability: Certain halogenated amino acids, such as 4-fluorinated proline, can increase the thermodynamic and hydrolytic stability of peptides and proteins.

Serve as Synthetic Intermediates: Halogen atoms, particularly bromine and iodine, can be used as scaffolds for synthesizing new organic compounds through cross-coupling reactions. This allows for the attachment of other functional groups, expanding the chemical diversity of the molecule.

Defining the Research Focus on (S)-2-(Fmoc-amino)-4-iodobutanoic Acid

This compound is a specific, non-naturally occurring amino acid derivative that serves as a specialized building block in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). Its structure is defined by three key features: the (S)-chiral center common to natural L-amino acids, a four-carbon butanoic acid backbone, and two critical functional modifications—an iodine atom at the 4-position and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group.

The Fmoc group is essential for its application in SPPS. It serves as a temporary protecting group for the alpha-amino group, preventing unwanted self-reaction during the peptide bond formation step. The Fmoc group is stable under coupling conditions but can be easily and cleanly removed with a mild base, typically piperidine (B6355638), allowing for the stepwise elongation of a peptide chain. altabioscience.com

The iodinated side chain makes this compound a valuable halogenated scaffold. The carbon-iodine bond provides a reactive site for introducing further chemical diversity. It can participate in a variety of carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira cross-coupling, enabling the attachment of a wide range of other chemical moieties post-synthesis. This versatility allows researchers to create complex and unique peptide structures for various applications.

While specific, large-scale synthesis routes for this exact compound are proprietary, plausible methods include the asymmetric alkylation of a chiral glycine (B1666218) equivalent, such as a Ni(II) complex of a Schiff base, with a suitable 1,2-dihaloethane followed by substitution, or starting from a protected glutamic acid derivative. nih.gov

Below are the key chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 1932598-55-4 |

| Molecular Formula | C₁₉H₁₈INO₄ |

| Molecular Weight | 451.25 g/mol |

| Synonym | Fmoc-Abu(I)-OH |

Structure

3D Structure

Properties

Molecular Formula |

C19H18INO4 |

|---|---|

Molecular Weight |

451.3 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoic acid |

InChI |

InChI=1S/C19H18INO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |

InChI Key |

WUMHLUDKFHNQNJ-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCI)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCI)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Fmoc Amino 4 Iodobutanoic Acid

Strategies for Stereoselective Synthesis of Iodinated Butanoic Acid Derivatives

The cornerstone of synthesizing (S)-2-(Fmoc-amino)-4-iodobutanoic acid lies in establishing the correct stereochemistry at the α-carbon. This is paramount as the biological and chemical properties of the final compound are intrinsically linked to its three-dimensional structure.

Enantioselective Approaches in Amino Acid Synthesis

The synthesis of non-natural α-amino acids with high enantiopurity is a well-established field, with several robust methods applicable to the construction of the chiral center in the target molecule. nih.gov One common strategy involves the stereoselective alkylation of a glycine (B1666218) equivalent. nih.gov For instance, the use of chiral phase-transfer catalysts derived from Cinchona alkaloids has proven effective in the enantioselective synthesis of various α-amino acid derivatives from achiral Schiff base esters of glycine. acs.org This approach offers a pathway to introduce the butanoic acid side chain with control over the stereochemistry.

Another powerful technique is substrate-controlled asymmetric induction, which utilizes the inherent chirality of readily available α-amino acids to direct the formation of new stereocenters. mdpi.comnih.govresearchgate.net For example, a precursor derived from a naturally occurring amino acid can be manipulated to introduce the iodo-functionalized side chain while retaining the original stereochemical integrity. The chiral pool of α-amino acids serves as a versatile toolkit for chemists to incorporate pivotal stereocenters into complex molecules. mdpi.comnih.gov

Recent advancements have also focused on catalytic enantioselective methods that are both efficient and economical. nature.com These methods often employ transition metal catalysts in conjunction with chiral ligands to achieve high levels of stereocontrol in the formation of α-amino acids from abundant starting materials. nature.com

A summary of common enantioselective approaches is presented in the table below.

| Enantioselective Approach | Description | Key Features | Relevant Citations |

| Stereoselective Alkylation | Alkylation of a chiral glycine enolate equivalent or the use of a chiral auxiliary to direct the approach of an electrophile. | High diastereoselectivity, well-established procedures. | nih.gov |

| Phase-Transfer Catalysis | Use of chiral phase-transfer catalysts to control the stereochemical outcome of alkylation reactions of achiral glycine derivatives. | Inexpensive catalysts, operational simplicity. | acs.org |

| Substrate-Controlled Asymmetric Induction | Utilization of a chiral starting material (e.g., a natural amino acid) to direct the stereochemistry of subsequent reactions. | Predictable stereochemical outcome, access to complex structures. | mdpi.comnih.govresearchgate.net |

| Catalytic Enantioselective Synthesis | Employment of a chiral catalyst (e.g., a transition metal complex) to create the stereocenter from a prochiral substrate. | High enantiomeric excess, catalytic nature of the process. | nature.comrsc.orgrsc.org |

Precursor Design and Preparation for Chiral Induction

The design of the precursor molecule is critical for successful chiral induction. oup.com In the context of synthesizing this compound, a suitable precursor would possess a functional group that can be readily converted to the iodoethyl moiety while the α-amino group is protected. For instance, a protected derivative of (S)-allylglycine could serve as a precursor. The double bond in allylglycine provides a handle for the introduction of iodine via various iodination reactions.

Alternatively, a precursor containing a leaving group at the 4-position of the butanoic acid chain, such as a hydroxyl or a sulfonate ester, can be prepared from a chiral starting material like (S)-aspartic acid or (S)-glutamic acid through a series of functional group manipulations. The stereocenter is already established in these naturally occurring amino acids, and the subsequent chemical transformations are designed to avoid racemization.

A notable example of precursor design involves the use of Ni(II) complexes of glycine Schiff bases with a recyclable chiral auxiliary. This method has been successfully employed for the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, where the key step is the alkylation of the complex with an iodo-reagent. nih.govresearchgate.net A similar strategy could be adapted for the synthesis of the target iodobutanoic acid derivative.

Introduction and Manipulation of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in peptide synthesis and the synthesis of amino acid derivatives. iris-biotech.depeptide.combiosynth.com Its popularity stems from its stability to a wide range of reaction conditions and its facile cleavage under mild basic conditions, typically with piperidine (B6355638). iris-biotech.de

Optimization of Fmoc Protection Protocols

The introduction of the Fmoc group is typically achieved by reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) under basic conditions. total-synthesis.com While Fmoc-Cl is a classic reagent, Fmoc-OSu is often preferred due to its increased stability and ease of handling. total-synthesis.com

Optimization of the reaction conditions is crucial to ensure high yields and prevent side reactions. The choice of base and solvent can significantly impact the efficiency of the protection step. Schotten-Baumann conditions, which involve an aqueous solution of sodium bicarbonate or sodium carbonate, are commonly employed. total-synthesis.com Anhydrous conditions using a base like pyridine in a solvent such as dichloromethane (B109758) are also effective. total-synthesis.com Recent developments have focused on more environmentally friendly protocols, such as carrying out the Fmoc protection in aqueous media without the need for a catalyst. researchgate.netrsc.org

| Fmoc Reagent | Typical Conditions | Advantages | Relevant Citations |

| Fmoc-Cl | NaHCO₃, dioxane/H₂O or pyridine/CH₂Cl₂ | Readily available. | total-synthesis.com |

| Fmoc-OSu | NaHCO₃, dioxane/H₂O or DMF | Increased stability, easier to handle than Fmoc-Cl. | total-synthesis.comthieme-connect.com |

| Fmoc-OBt | Base in an organic solvent | Can be used for specific applications. | total-synthesis.com |

Orthogonal Protecting Group Strategies in Synthesis

In the synthesis of complex molecules like this compound, it is often necessary to protect other functional groups. The concept of orthogonality in protecting groups is therefore essential. nih.govnih.gov Orthogonal protecting groups can be selectively removed in any order without affecting the others. iris-biotech.debiosynth.com

The Fmoc/tBu (tert-butyl) protecting group strategy is a classic example of an orthogonal combination. iris-biotech.de The Fmoc group is base-labile, while the tBu group, often used to protect carboxyl and hydroxyl groups, is acid-labile (cleaved with trifluoroacetic acid). iris-biotech.de This orthogonality allows for the selective deprotection of either the N-terminus or side chains during solid-phase peptide synthesis. peptide.com

In the synthesis of the target compound, if a precursor with a carboxylic acid or hydroxyl group in the side chain is used, an acid-labile protecting group like tBu would be compatible with the base-labile Fmoc group. This ensures that the Fmoc group remains intact during any synthetic steps that require acidic conditions for the removal of other protecting groups.

Integration of the Iodine Moiety

The final key step in the synthesis is the introduction of the iodine atom at the 4-position of the butanoic acid side chain. Several methods for the iodination of aliphatic carboxylic acids and their derivatives can be considered.

One direct approach involves the α-iodination of a suitable carboxylic acid derivative. manac-inc.co.jp For example, an ester of the butanoic acid precursor can be converted to its enolate using a strong base like lithium dialkylamide, followed by quenching with elemental iodine. manac-inc.co.jp Another method involves the heating of a carboxylic acid with iodine in the presence of a copper salt. manac-inc.co.jp

Alternatively, a functional group at the 4-position can be displaced by an iodide ion. For instance, a precursor with a hydroxyl group at the 4-position can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by iodide in an SN2 reaction. This approach is advantageous as it allows for the use of a wide range of starting materials.

A palladium-catalyzed decarbonylative iodination of aryl carboxylic acids has been reported, which could potentially be adapted for aliphatic systems. nih.gov Furthermore, methods for the iodination of alkenes are well-established and could be applied to a precursor like allylglycine. mdpi.com

Methods for Selective Iodination at the Gamma Position

Direct selective iodination of an unactivated gamma (C4) C-H bond in a butanoic acid derivative presents a significant challenge in traditional organic synthesis. Consequently, the synthesis of this compound typically relies on indirect methods, starting from precursors where a functional group at the C4 position can be readily converted to an iodide.

A prevalent and effective strategy involves the nucleophilic substitution of a suitable leaving group at the gamma position. This multi-step approach often begins with a chiral starting material, such as a derivative of L-glutamic acid or L-methionine, to establish the correct stereochemistry at the alpha-carbon. A common pathway includes the following key transformations:

Precursor Synthesis : A precursor such as (S)-2-(Fmoc-amino)-4-hydroxybutanoic acid is prepared. This can be synthesized from commercially available starting materials like (S)-2-aminobutane-1,4-diol.

Activation of the Hydroxyl Group : The primary hydroxyl group at the C4 position is converted into a good leaving group. This is typically achieved by mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) to form a sulfonate ester. This activation step is crucial as the hydroxyl group itself is a poor leaving group.

Nucleophilic Substitution (Iodination) : The activated precursor is then treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone or dimethylformamide (DMF). This step, often referred to as a Finkelstein reaction, proceeds via an SN2 mechanism, where the iodide ion displaces the sulfonate ester, resulting in the formation of the C-I bond at the gamma position with inversion of configuration if the center were chiral (though in this case, it is a primary carbon).

This pathway provides a reliable and high-yielding route to the desired gamma-iodo product while preserving the stereochemical integrity of the alpha-amino center.

Considerations for Regioselectivity in Halogenation

Achieving regioselectivity in the halogenation of aliphatic chains is a formidable task, as C-H bonds often possess similar reactivity. Nature, however, has evolved enzymes capable of performing such transformations with remarkable precision. The study of non-heme Fe(II)/α-ketoglutarate-dependent halogenases, such as those in the BesD family, offers profound insights into the mechanisms of regiocontrol. princeton.edu

These enzymes can catalyze the chlorination of free amino acids at specific unactivated sp³ C-H bonds. For instance, the enzyme BesD chlorinates lysine at the C4 position, while the homologous enzyme HalB chlorinates the same substrate at the C5 position. princeton.edu This exquisite control is not achieved by simple substrate shifting but by enforcing a specific substrate conformation within the enzyme's active site. princeton.edu

Key structural features, such as a highly variable C-terminal "lid" region that covers the substrate, play a critical role. princeton.edu Specific amino acid residues within this lid can interact with the substrate, guiding its orientation.

In BesD , a tryptophan residue (Trp239) stacks against the aliphatic side chain of lysine, positioning the C4-H bond for activation. princeton.edu

In HalB , this tryptophan is absent. Instead, a methionine residue (Met246) protrudes into the active site, sterically forcing the lysine side chain into a different conformation that presents the C5-H bond to the reactive iron-oxo intermediate. princeton.edu

These enzymatic systems highlight the importance of precise three-dimensional positioning for achieving regioselectivity, a principle that synthetic chemists strive to replicate using directing groups and catalysts. The ability of these enzymes to prevent competing side reactions, such as hydroxylation, is another crucial aspect of their catalytic efficiency. princeton.edu

| Enzyme | Substrate | Position of Halogenation | Key Structural Feature |

| BesD | Lysine | C4 | Substrate-binding lid with Trp239 |

| HalB | Lysine | C5 | Substrate-binding lid with Met246 |

| HalD | Ornithine | C4 | Specific active site for shorter side chain |

This table presents examples of regioselective halogenation by enzymes of the BesD family.

Large-Scale Synthetic Approaches for this compound Precursors

The commercial viability of complex molecules like this compound hinges on the availability of scalable and cost-effective methods for their precursors. One of the most successful strategies for the large-scale asymmetric synthesis of non-canonical amino acids utilizes the alkylation of chiral Ni(II) complexes of glycine Schiff bases. nih.govbiosupramol.de This methodology has proven effective for producing various Fmoc-amino acids on scales exceeding 100 grams. nih.gov

The general process involves several key stages:

Complex Formation : A chiral ligand is reacted with glycine and a Ni(II) salt to form a planar, sterically constrained Ni(II) complex. This complex serves as a chiral nucleophilic glycine equivalent. nih.govnih.gov

Asymmetric Alkylation : The Ni(II) complex is deprotonated with a base to form a nucleophilic enolate, which is then alkylated with an electrophile. For the synthesis of the target precursor, an electrophile containing an iodine atom, such as 1,2-diiodoethane or a related iodoalkane, would be used. The chiral environment of the nickel complex directs the approach of the electrophile, leading to a highly diastereoselective reaction. nih.govresearchgate.net

Disassembly and Protection : The resulting alkylated complex is disassembled, typically under acidic conditions, to release the free α-amino acid. The chiral auxiliary ligand can be recovered at this stage with high efficiency (>90%) and reused, which is a significant advantage for large-scale production. nih.gov

Fmoc Group Installation : The free amino acid is then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, usually by reacting it with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions, to yield the final desired precursor. nih.gov

This approach is highly attractive for industrial applications due to its operational convenience, excellent yields, high enantiomeric purity of the final product, and the ability to recycle the expensive chiral ligand. nih.gov

| Parameter | Details | Reference |

| Methodology | Asymmetric alkylation of chiral Ni(II) complex of glycine Schiff base | nih.gov |

| Scale | Reported for >100 g scale for analogous amino acids | nih.gov |

| Key Features | High diastereoselectivity; Recyclable chiral auxiliary | nih.gov |

| Electrophile | Alkyl halide (e.g., an iodo-functionalized alkane) | researchgate.net |

| Final Steps | Complex disassembly, followed by Fmoc protection | nih.gov |

This table summarizes the key aspects of the large-scale synthetic approach for Fmoc-amino acid precursors.

Advanced Derivatization and Functionalization Strategies

Chemical Transformations at the Iodobutanoic Acid Moiety

The carbon-iodine bond in the side chain of (S)-2-(Fmoc-amino)-4-iodobutanoic acid is the primary site for introducing structural diversity. As a primary alkyl iodide, it is amenable to a range of transformations including palladium-catalyzed cross-coupling, nucleophilic substitution, and radical reactions.

Nucleophilic Substitution Reactions

The primary alkyl iodide of this compound is an excellent electrophile for SN2-type nucleophilic substitution reactions. This pathway allows for the direct introduction of a wide variety of heteroatom-containing functional groups. Common nucleophiles can be employed to displace the iodide, leading to a range of functionalized amino acids.

Key examples of potential transformations include:

Azide (B81097) Introduction: Reaction with sodium azide (NaN₃) would yield (S)-4-azido-2-(Fmoc-amino)-butanoic acid, a valuable building block for "click chemistry" via copper-catalyzed or strain-promoted azide-alkyne cycloadditions.

Cyanide Introduction: Substitution with sodium or potassium cyanide would produce (S)-2-(Fmoc-amino)-4-cyanobutanoic acid. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, extending the side chain.

Thiol Introduction: Reaction with thiolates (RS⁻) or thiourea (B124793) followed by hydrolysis allows for the incorporation of sulfur-containing moieties, including those that can be used for disulfide bridging or bioconjugation.

Alkoxide Introduction: Alkoxides can be used to form ether linkages, although elimination reactions might compete under strongly basic conditions.

These substitutions provide a straightforward and efficient route to derivatives that are otherwise difficult to synthesize.

Radical Functionalization Strategies

Modern synthetic methods increasingly utilize radical chemistry for the modification of complex molecules, including amino acids. nih.gov The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate a primary alkyl radical under photoredox catalysis or with radical initiators.

This generated radical intermediate can participate in a variety of transformations:

Radical Addition: The alkyl radical can add to electron-deficient alkenes (Giese reaction) or other radical acceptors to form new C-C bonds.

Radical Coupling: The radical can be coupled with other radical species or engage in cross-coupling reactions, such as in photoredox-mediated C(sp³)–H functionalization reactions. mdpi.com

These radical-based strategies offer alternative pathways for side-chain diversification, often under mild conditions and with high functional group tolerance, expanding the synthetic toolbox for creating novel amino acid structures. nih.gov

Modifications Involving the Carboxylic Acid Group

The carboxylic acid moiety of this compound is another key handle for derivatization. These modifications are fundamental in peptide chemistry and for the creation of amino acid-based conjugates. altabioscience.com

Standard transformations of the carboxylic acid group include:

Esterification: The acid can be converted to various esters (e.g., methyl, ethyl, benzyl, tert-butyl esters). Esterification is often a necessary step to protect the carboxylic acid during other chemical manipulations, such as certain palladium-catalyzed cross-coupling reactions where the free carboxylate can interfere with the catalyst. worktribe.com

Amidation: This is the most common reaction in peptide synthesis, where the carboxylic acid is activated (e.g., using carbodiimides like DIC or phosphonium (B103445)/aminium salts like HBTU, HATU) and reacted with a primary or secondary amine to form an amide bond. luxembourg-bio.comuci.edu This allows for the incorporation of the amino acid into a peptide sequence or for conjugation to amine-containing molecules.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), although the latter may require protection of other functional groups. This yields the corresponding amino alcohol, a valuable chiral building block.

Acyl Halide Formation: Conversion to an acyl chloride or fluoride (B91410) provides a highly reactive intermediate for subsequent reactions with a wide range of nucleophiles.

The table below summarizes common modifications for the carboxylic acid group of Fmoc-protected amino acids.

| Modification Type | Typical Reagents | Resulting Functional Group | Primary Application |

|---|---|---|---|

| Esterification | Alcohol (e.g., MeOH, tBuOH), Acid catalyst | Ester (-COOR) | Protection, increasing solubility |

| Amidation | Amine (R-NH₂), Coupling agents (e.g., HATU, DIC) | Amide (-CONHR) | Peptide synthesis, conjugation |

| Reduction | BH₃·THF, LiAlH₄ | Primary Alcohol (-CH₂OH) | Synthesis of amino alcohols |

| Acyl Halide Formation | SOCl₂, Oxalyl chloride | Acyl Chloride (-COCl) | Creation of highly reactive intermediates |

Esterification and Amidation Reactions for Conjugation

The carboxylic acid terminus of this compound can be readily modified to facilitate conjugation with other molecules. Esterification is a common strategy to protect the C-terminus or to create a linkage that can be cleaved under specific conditions. Standard methods for the esterification of Fmoc-protected amino acids include reaction with an alcohol (such as methanol (B129727) or ethanol) in the presence of thionyl chloride (SOCl₂) or using an alkyl halide like methyl iodide (MeI) with a base such as N,N-diisopropylethylamine (DIPEA). nih.gov

Amidation, the formation of a stable amide bond, is a cornerstone of conjugation chemistry. The carboxylic acid can be coupled with a primary or secondary amine in the presence of a coupling agent. This reaction is fundamental for linking the iodinated amino acid to proteins, polymers, or other molecular scaffolds. Common activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or aminium salts like HATU are employed to facilitate this transformation, enabling the formation of a robust amide linkage. broadpharm.com

| Reaction Type | Typical Reagents | Purpose in Conjugation |

|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH) + SOCl₂; Alkyl Halide (e.g., MeI) + DIPEA | Carboxyl protection; Formation of cleavable linkers |

| Amidation | Amine (R-NH₂) + Activator (e.g., EDC, HATU) | Formation of stable covalent links to biomolecules or surfaces |

Activation Strategies for Peptide Coupling

For its use in solid-phase peptide synthesis (SPPS), the carboxylic acid of this compound must be activated to react with the N-terminal amine of a growing peptide chain. bachem.com The most prevalent activation method involves carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble N,N'-diisopropylcarbodiimide (DIC). bachem.comgoogle.com These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate. google.com This intermediate can then be attacked by an amine to form the desired peptide bond. google.com

To minimize the risk of side reactions, particularly racemization, additives are often included. bachem.comnih.gov Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can trap the O-acylisourea intermediate to form an active ester, which is less prone to racemization and couples efficiently. bachem.com More advanced coupling reagents combine the activating agent and the additive into a single compound. These include uronium and phosphonium salts such as HATU, HBTU, and PyBOP, which achieve high coupling rates, though they typically require the presence of a non-nucleophilic base like DIPEA. bachem.com

| Activator Class | Examples | Mechanism/Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC | Forms a reactive O-acylisourea intermediate. DIC is preferred in SPPS due to the solubility of its urea (B33335) byproduct. bachem.comgoogle.com |

| Aminium/Uronium Salts | HATU, HBTU | Forms an active ester in situ, providing high coupling efficiency. Requires a tertiary base (e.g., DIPEA). bachem.com |

| Phosphonium Salts | PyBOP, BOP | Similar to uronium salts, promotes rapid amide bond formation with low racemization. |

| Additives | HOBt, Oxyma Pure | Used with carbodiimides to suppress racemization and improve coupling efficiency. bachem.com |

Reactions at the Fmoc-Protected Amine

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the alpha-amine, central to its application in orthogonal synthesis strategies. chempep.com

Fmoc Deprotection Kinetics and Mechanisms

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. nih.gov The mechanism proceeds via a base-catalyzed β-elimination. chempep.comnih.gov A secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), acts as the base. researchgate.netresearchgate.net

The process occurs in two main steps:

Proton Abstraction : The piperidine abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. nih.gov

β-Elimination : This abstraction leads to the elimination of the carbamate (B1207046), releasing the free amine of the amino acid and forming dibenzofulvene (DBF). nih.gov

The highly reactive DBF is immediately trapped by the secondary amine (piperidine) to form a stable adduct, which drives the reaction to completion. nih.govresearchgate.net The kinetics of this deprotection can be influenced by steric hindrance around the amino acid. While deprotection is often rapid (occurring within minutes), bulkier residues may require longer reaction times to ensure complete removal of the Fmoc group. nih.govresearchgate.net The progress of the deprotection can be monitored by UV spectroscopy, as the DBF-piperidine adduct is a strong chromophore. chempep.com

| Reagent | Typical Concentration | Mechanism | Key Characteristics |

|---|---|---|---|

| Piperidine (PP) | 20-50% in DMF | Base-catalyzed β-elimination | The most common and standard reagent for Fmoc removal. researchgate.netresearchgate.net |

| 4-Methylpiperidine (4MP) | 20% in DMF | Base-catalyzed β-elimination | Behaves similarly to piperidine in terms of kinetics and efficiency. nih.gov |

| Piperazine (PZ) | 10% w/v in DMF/ethanol | Base-catalyzed β-elimination | An alternative reagent, though may show slightly different kinetics at short deprotection times. nih.gov |

Subsequent Amine Functionalization (e.g., acylation, alkylation)

Once the Fmoc group is removed, the newly liberated primary amine becomes available for further functionalization, enabling the creation of diverse molecular architectures. This nucleophilic amine can readily undergo a variety of reactions.

Acylation: The free amine can be acylated by reacting it with an activated carboxylic acid, acid chloride, or acid anhydride. This forms a new amide bond and is the fundamental reaction used to elongate a peptide chain during SPPS. It can also be used to attach other moieties, such as fluorescent labels or biotin (B1667282) tags, to the N-terminus.

Alkylation: The primary amine can be alkylated using alkyl halides or via reductive amination. This allows for the introduction of alkyl groups, leading to the formation of secondary or tertiary amines. Such modifications are valuable for creating N-methylated amino acids or for attaching the peptide to other molecules through a stable amine linkage. Following deprotection, the free amine's nucleophilicity can also be harnessed in other carbon-carbon or carbon-heteroatom bond-forming reactions, such as Michael additions or Mannich reactions. escholarship.org

| Functionalization | Reagent Class | Resulting Moiety | Application |

|---|---|---|---|

| Acylation | Activated Carboxylic Acids, Acid Chlorides | Amide | Peptide chain elongation, N-terminal capping, labeling |

| Alkylation | Alkyl Halides, Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine | Synthesis of N-methyl peptides, stable conjugation |

Applications of S 2 Fmoc Amino 4 Iodobutanoic Acid As a Research Building Block

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. altabioscience.compeptidemachines.com The use of Fmoc-protected amino acids is a predominant strategy in SPPS due to its mild deprotection conditions, which are compatible with a wide range of sensitive and modified amino acids. altabioscience.comnih.gov

Incorporation of Unnatural Amino Acids into Peptide Sequences

The incorporation of unnatural amino acids like (S)-2-(Fmoc-amino)-4-iodobutanoic acid into peptide sequences is a powerful strategy to introduce novel chemical and biological properties. chemimpex.com This particular building block allows for the site-specific placement of an iodoalkyl group within a peptide chain. The process follows the standard Fmoc-SPPS cycle, which involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the incoming Fmoc-protected amino acid.

The general steps for incorporating this compound are outlined below:

| Step | Description | Reagents/Conditions |

| 1. Resin Swelling | The solid support (resin) is swelled in a suitable solvent to allow for efficient diffusion of reagents. | Dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF) |

| 2. Fmoc Deprotection | The Fmoc protecting group from the N-terminus of the growing peptide chain is removed. | 20% piperidine (B6355638) in DMF |

| 3. Washing | The resin is washed to remove excess deprotection reagent and byproducts. | DMF, DCM |

| 4. Coupling | This compound is activated and coupled to the free N-terminal amine. | Coupling reagents (e.g., HBTU, HATU), a base (e.g., DIPEA), and a solvent (e.g., DMF) |

| 5. Washing | The resin is washed to remove excess reagents and byproducts. | DMF, DCM |

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. The presence of the iodoalkyl side chain from this compound can be used to modulate the peptide's conformation, hydrophobicity, and binding affinity to its biological target.

Challenges and Solutions in Synthesizing Peptides Containing Halogenated Residues

The synthesis of peptides containing halogenated residues, such as this compound, can present unique challenges. nih.gov The bulky and hydrophobic nature of the iodoalkyl side chain can lead to steric hindrance during the coupling reaction, potentially resulting in incomplete or slow reactions. nih.gov This can be particularly problematic when coupling to or from the halogenated residue.

Furthermore, aggregation of the growing peptide chain on the solid support is a common issue in SPPS, especially with hydrophobic sequences. nih.gov The presence of the iodinated residue can contribute to this aggregation, leading to decreased synthetic yields and purity.

Solutions to these challenges include:

Optimization of Coupling Conditions: Utilizing more potent activating reagents like HATU or COMU can enhance the efficiency of the coupling step. nih.gov Increasing the coupling time and temperature (e.g., using microwave-assisted synthesis) can also help overcome steric hindrance.

Use of Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the coupling mixture can help disrupt secondary structures and reduce peptide aggregation.

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at specific positions in the peptide sequence can disrupt aggregation by introducing a "kink" in the peptide backbone.

Specialized Resins: Employing low-loading or PEGylated resins can improve solvation and reduce steric hindrance, facilitating the synthesis of difficult sequences.

Site-Specific Modifications within Peptides and Peptidomimetics

A key advantage of incorporating this compound is the ability to perform site-specific modifications on the resulting peptide. The carbon-iodine bond serves as a versatile chemical handle for a variety of post-synthetic modifications. This allows for the creation of peptides and peptidomimetics with tailored functionalities.

One of the most powerful applications is in cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the iodine atom, allowing for the introduction of a wide range of chemical moieties.

| Cross-Coupling Reaction | Reagents | Introduced Moiety |

| Suzuki Coupling | Boronic acids/esters, Palladium catalyst, Base | Aryl, heteroaryl, vinyl groups |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Alkynyl groups |

| Stille Coupling | Organostannanes, Palladium catalyst | Various organic groups |

These modifications can be used to introduce fluorescent probes, biotin (B1667282) tags for affinity purification, or other reporter groups at a specific position within the peptide sequence. This capability is invaluable for studying peptide-protein interactions, cellular localization, and other biological processes.

Development of Chemical Probes and Reporters

The unique properties of the iodine atom in this compound make it a valuable precursor for the development of chemical probes and reporters for biological research.

Iodine as a Precursor for Radiolabeling and Imaging Probes

The iodine atom can be readily exchanged with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I. This allows for the preparation of radiolabeled peptides for use in various imaging and diagnostic applications. nih.govmoravek.com Peptides labeled with gamma-emitting isotopes like ¹²³I can be used for Single-Photon Emission Computed Tomography (SPECT) imaging, while those labeled with positron emitters could potentially be developed for Positron Emission Tomography (PET) imaging. mdpi.comnih.gov

The process of radiolabeling typically involves the oxidation of a radioactive iodide salt to an electrophilic species, which then substitutes the non-radioactive iodine on the peptide. This method allows for the preparation of probes with high specific activity, which is crucial for sensitive detection in biological systems.

Integration into Activity-Based Probes and Affinity Reagents

Activity-based probes (ABPs) are powerful tools used to study enzyme function and activity directly in complex biological systems. These probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag. The iodoalkyl side chain of this compound can serve as a precursor to a reactive warhead or as a point of attachment for a reporter tag.

For instance, the iodine can be substituted with other functional groups to create an electrophilic trap that can react with nucleophilic residues in an enzyme's active site. Alternatively, the iodine can be used as a handle for "click chemistry" or other bioorthogonal reactions to attach a fluorophore or a biotin tag after the probe has bound to its target. This allows for the visualization or isolation of the target enzyme.

Synthesis of Diverse Small Molecule Scaffolds

The unique structural features of this compound make it an ideal starting material for the synthesis of a wide range of small molecule scaffolds, which are crucial in drug discovery and chemical biology.

Access to Heterocyclic Systems

The carbon-iodine bond in this compound serves as a key functional group for the construction of various heterocyclic systems. Intramolecular cyclization reactions, often facilitated by the removal of the Fmoc protecting group and subsequent nucleophilic attack of the free amine onto the carbon bearing the iodine, can lead to the formation of five-membered nitrogen-containing rings, such as substituted prolines.

While direct literature on the cyclization of this compound is not abundant, the principle is well-established in the synthesis of pyrrolidine (B122466) derivatives from analogous γ-halo-α-amino acids. The general strategy involves the deprotection of the amine, followed by base-mediated intramolecular nucleophilic substitution to form the pyrrolidine ring. This approach provides a stereocontrolled route to chiral proline analogues, which are important components of many biologically active peptides and small molecules.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Synthetic Strategy | Potential Application |

| Substituted Prolines | Intramolecular nucleophilic substitution | Peptidomimetics, organocatalysis |

| Pyrrolidinones | Oxidation and subsequent cyclization | Pharmaceutical intermediates |

| Other N-heterocycles | Radical cyclization, transition-metal-catalyzed reactions | Diverse bioactive scaffolds |

Radical cyclization is another powerful method that could be employed. Tin-mediated or photoredox-catalyzed radical reactions can initiate the formation of a carbon-centered radical at the γ-position, which can then cyclize onto a suitable acceptor to form various heterocyclic structures. The stereochemistry at the α-carbon can influence the stereochemical outcome of the cyclization, offering a pathway to enantiomerically enriched heterocyclic compounds.

Preparation of Organometallic Precursors

The alkyl iodide functionality of this compound makes it a suitable precursor for the preparation of various organometallic reagents. These reagents are highly valuable in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Organozinc Reagents: The direct insertion of activated zinc metal into the carbon-iodine bond can generate the corresponding organozinc reagent. nih.gov This transformation is often compatible with the ester and protected amine functionalities present in the molecule. The resulting organozinc compounds can then participate in a variety of cross-coupling reactions, such as Negishi coupling, to introduce new alkyl or aryl groups at the γ-position. sigmaaldrich.com

Organopalladium Intermediates: In the presence of a palladium(0) catalyst, this compound can undergo oxidative addition to form an organopalladium(II) intermediate. This intermediate can then be trapped by various nucleophiles in reactions such as Heck, Suzuki, or Sonogashira couplings, allowing for the introduction of diverse substituents at the end of the butanoic acid side chain. These palladium-catalyzed reactions are known for their high functional group tolerance and mild reaction conditions.

Table 2: Potential Organometallic Reagents and Their Applications

| Organometallic Reagent | Method of Preparation | Subsequent Reactions |

| Organozinc Halide | Direct insertion of zinc | Negishi coupling, acylation |

| Organopalladium Complex | Oxidative addition of Pd(0) | Heck, Suzuki, Sonogashira couplings |

| Organocopper Reagents | Transmetalation from organozinc or organolithium | Conjugate addition, cross-coupling |

The ability to convert the iodo moiety into a reactive organometallic species significantly expands the synthetic utility of this building block, enabling the construction of complex molecules with high precision and control.

Applications in Materials Chemistry and Nanotechnology

While the primary application of this compound has been in the realm of synthetic organic chemistry for the preparation of biologically relevant molecules, its unique functionalities suggest potential applications in materials science and nanotechnology.

The carboxylic acid group provides a handle for anchoring the molecule to the surface of various materials, including nanoparticles and polymers. For instance, it could be used to functionalize the surface of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) through the formation of carboxylate bonds. The Fmoc-protected amine offers a latent reactive site that can be deprotected under specific conditions to allow for further chemical modifications on the material's surface.

Potential Applications in Materials Science:

Polymer Synthesis: The molecule could potentially be incorporated into polymer backbones or used as a pendant group to introduce specific functionalities. For example, it could be used as a monomer in condensation polymerization or as an initiator for certain types of polymerization after suitable modification.

Surface Modification: The carboxylic acid can be used to modify the surface properties of materials, for example, to enhance their biocompatibility or to introduce specific recognition sites.

Potential Applications in Nanotechnology:

Nanoparticle Functionalization: this compound could be used as a bifunctional linker to attach biomolecules, such as peptides or DNA, to the surface of nanoparticles. nih.gov The carboxylic acid would bind to the nanoparticle surface, and the deprotected amine could be used for subsequent bioconjugation.

Drug Delivery Systems: The ability to introduce diverse functionalities through the iodo group could be exploited in the design of drug delivery vehicles. For example, targeting ligands or imaging agents could be attached to the molecule after its incorporation into a nanocarrier.

While concrete examples of the use of this compound in these fields are not yet widely reported in the literature, its structural features make it a promising candidate for future research and development in advanced materials and nanomedicine. A study has shown the successful functionalization of magnetic carbon nanotubes with Fmoc amino acid-modified polyethylene (B3416737) glycol, demonstrating the potential of Fmoc-protected amino acids in nanomaterial surface modification. itu.edu.tr

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental to the separation and analysis of (S)-2-(Fmoc-amino)-4-iodobutanoic acid from reaction mixtures and for the determination of its purity. These techniques exploit differences in the physicochemical properties of the compound, such as polarity and chirality, to achieve effective separation.

High-Performance Liquid Chromatography (HPLC): Reversed-Phase and Chiral Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Fmoc-protected amino acids. phenomenex.comtheanalyticalscientist.com Its high resolution, speed, and sensitivity make it ideal for both qualitative and quantitative assessments. theanalyticalscientist.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for purity assessment. The nonpolar Fmoc group imparts significant hydrophobicity to the molecule, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid (TFA) to improve peak shape. phenomenex.com Gradient elution is commonly employed to separate the target compound from impurities with varying polarities. researchgate.net Detection is usually performed using a UV detector, as the fluorenyl group of the Fmoc moiety is a strong chromophore, typically monitored at 214 nm and 254 nm. rsc.org

Chiral HPLC is indispensable for determining the enantiomeric purity of this compound. phenomenex.comtheanalyticalscientist.com Since enantiomers possess identical physical properties in an achiral environment, separation requires a chiral environment, which is provided by a chiral stationary phase (CSP). chiraltech.com Polysaccharide-based CSPs (e.g., Lux Cellulose-2) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based CHIROBIOTIC T) have proven effective for resolving the enantiomers of Fmoc-amino acids. phenomenex.comsigmaaldrich.comsigmaaldrich.com The separation mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. nih.gov Chiral HPLC is critical as even small amounts of the (R)-enantiomer can significantly impact the biological activity and purity of a synthesized peptide. theanalyticalscientist.commerckmillipore.com

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18) | Polysaccharide-based (e.g., Cellulose-2) or Macrocyclic Glycopeptide (e.g., Teicoplanin) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (Gradient) | Isocratic mixture (e.g., Acetonitrile/Methanol with acidic additive) |

| Detection | UV at 214 nm & 254 nm | UV at 220 nm or 254 nm |

| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Purpose | Assess chemical purity and identify related impurities. | Quantify the enantiomeric excess (e.e.) of the (S)-enantiomer. |

Gas Chromatography (GC)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high molecular weight, polarity, and low volatility prevent it from being readily vaporized in the GC injector without thermal decomposition. thermofisher.com Therefore, GC analysis of amino acids typically requires a derivatization step to convert the polar functional groups (carboxylic acid and amine) into more volatile, less reactive moieties. sigmaaldrich.com

Common derivatization techniques include silylation, which replaces active hydrogens with nonpolar groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). thermofisher.comsigmaaldrich.com However, this procedure is more commonly applied to free amino acids. For an Fmoc-protected amino acid, the primary amine is already blocked. While the carboxylic acid could be esterified to increase volatility, HPLC remains the overwhelmingly preferred method due to its direct applicability without the need for additional reaction steps that could introduce impurities. sigmaaldrich.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily for qualitative analysis, such as monitoring the progress of a reaction or for a preliminary assessment of purity. rsc.org For this compound, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. rsc.org The plate is then developed in a chamber containing a suitable mobile phase (eluent), usually a mixture of nonpolar and polar organic solvents like hexane (B92381) and ethyl acetate.

Separation occurs based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Due to the strong UV absorbance of the Fmoc group, spots can be easily visualized under a UV lamp. rsc.org While not as quantitative or precise as HPLC, TLC is an invaluable tool for quick checks in a synthetic laboratory. sigmaaldrich.comsigmaaldrich.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for elucidating and confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules.

¹H NMR provides detailed information about the number and types of protons and their connectivity. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the fluorenyl group (typically in the 7.3-7.8 ppm range), the methine and methylene (B1212753) protons of the Fmoc's C9-CH and CH₂O groups, the alpha-proton (α-H) of the amino acid backbone, and the protons of the iodobutanoic side chain (β- and γ-CH₂).

¹³C NMR provides information on the carbon skeleton of the molecule. The spectrum would display distinct signals for each carbon atom, including the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the carbons of the butanoic acid backbone.

While specific spectral data for this exact compound is not publicly detailed, a predictive analysis based on its structure allows for the tabulation of expected chemical shifts.

| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Fmoc Aromatic Protons | ~7.3 - 7.8 |

| Fmoc CH & CH₂ | ~4.2 - 4.5 | |

| α-CH | ~4.0 - 4.4 | |

| β-CH₂ and γ-CH₂-I | ~2.0 - 2.5 (β) and ~3.2 - 3.4 (γ) | |

| ¹³C NMR | Carboxyl Carbon (C=O) | ~173 - 176 |

| Fmoc Carbons | ~47 (CH), ~67 (CH₂), ~120-144 (Aromatic) | |

| α-Carbon | ~53 - 56 | |

| γ-Carbon (CH₂-I) | ~5 - 10 |

Mass Spectrometry (MS and LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net For a non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. nih.govspringernature.com

The compound, with a molecular formula of C₁₉H₁₈INO₄, has a molecular weight of approximately 451.25 g/mol . chemscene.com In ESI-MS, it would be expected to produce a prominent molecular ion peak, either as the protonated molecule [M+H]⁺ at m/z ≈ 452.26 or the deprotonated molecule [M-H]⁻ at m/z ≈ 450.24.

When coupled with HPLC (LC-MS), this technique becomes exceptionally powerful, combining the separation capabilities of chromatography with the detection and identification power of mass spectrometry. researchgate.netnih.gov LC-MS can not only confirm the molecular weight of the main peak eluting from the HPLC column but can also provide molecular weights for impurity peaks, aiding in their identification. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the molecular ion, yielding structural information that confirms the connectivity of the atoms within the molecule. nih.govspringernature.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, these methods are instrumental in confirming the presence of its key structural components: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the carboxylic acid moiety, the secondary amide linkage, and the carbon-iodine bond.

In an IR spectrum of the compound, specific absorption bands would be expected. The carboxylic acid O-H stretch would appear as a broad band in the 2500-3300 cm⁻¹ region. The C=O stretching vibrations of the carboxylic acid and the carbamate (B1207046) group (from the Fmoc moiety) would be observed in the region of 1680-1750 cm⁻¹. The N-H stretching of the amide is typically seen around 3300 cm⁻¹, while the C-N stretching vibration appears in the 1000-1350 cm⁻¹ range. The aromatic C=C stretching vibrations from the fluorenyl group would produce signals between 1450 and 1600 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O and aromatic ring vibrations are also Raman active, this technique is particularly effective for identifying non-polar bonds. The C-I bond, which is often a weak absorber in IR, would be expected to produce a characteristic signal in the low-frequency region of the Raman spectrum, typically between 500 and 600 cm⁻¹. Analysis of the vibrational spectra from both techniques provides a detailed fingerprint of the molecule, confirming the integrity of the functional groups after synthesis. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carbamate & COOH | C=O stretch | 1680-1750 (strong) | 1680-1750 (strong) |

| Amide | N-H stretch | ~3300 (medium) | Weak |

| Fmoc Group | Aromatic C=C stretch | 1450-1600 (medium) | 1450-1600 (strong) |

| Alkyl Chain | C-H stretch | 2850-2960 (medium) | 2850-2960 (strong) |

| Alkyl Iodide | C-I stretch | 500-600 (weak) | 500-600 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for the quantification of Fmoc-protected compounds. The fluorenyl group of the Fmoc moiety possesses a strong chromophore, making it readily detectable by UV-Vis spectrophotometry. altabioscience.com This property is extensively utilized in solid-phase peptide synthesis (SPPS) to monitor the deprotection of the Fmoc group, which in turn allows for the quantification of the loading level on a resin or the efficiency of a coupling reaction.

The analysis involves cleaving the Fmoc group with a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). This reaction releases dibenzofulvene, which subsequently reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. nih.gov This adduct exhibits strong UV absorbance at specific wavelengths, allowing for its precise quantification using the Beer-Lambert law.

While the maximum absorption wavelength is often cited at 301 nm, measurements are also performed at other wavelengths, such as 289.8 nm or 300 nm, to improve robustness and minimize the impact of wavelength accuracy variations between instruments. nih.govthermofisher.com The molar absorption coefficient (extinction coefficient) of the adduct is well-established, enabling accurate calculation of the quantity of Fmoc-amino acid present. This method is crucial for determining the purity of this compound and for monitoring its use in synthetic applications.

Table 2: Molar Absorption Coefficients of the Dibenzofulvene-Piperidine Adduct

| Wavelength (nm) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent System |

| 301.0 | 7100 - 8100 | 20% Piperidine in DMF |

| 289.8 | 6089 | 20% Piperidine in DMF |

| 300.0 | 6566 | 30% Piperidine in DMF, diluted in Ethanol |

Data sourced from references nih.govthermofisher.com.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. For a chiral molecule like this compound, this technique is unparalleled in its ability to unambiguously establish the absolute stereochemistry of the chiral center at the alpha-carbon.

To perform the analysis, a high-quality single crystal of the compound must be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays contains detailed information about the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffraction spots, the electron density map of the molecule can be reconstructed, revealing the precise spatial coordinates of each atom.

For determining absolute stereochemistry, especially in molecules containing heavier atoms like iodine, anomalous dispersion effects can be utilized. The iodine atom's significant anomalous scattering provides a reliable reference point to confirm the (S)-configuration. The resulting structural model provides precise bond lengths, bond angles, and torsion angles, offering conclusive proof of the compound's covalent structure and stereochemical integrity. nih.govmdpi.com While specific crystallographic data for this exact compound is not publicly available, the methodology is standard for chiral amino acid derivatives.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, iodine, oxygen) in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula, C₁₉H₁₈INO₄. This comparison serves as a crucial check of the compound's elemental composition and purity. A close correlation between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the assigned molecular formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 19 | 228.209 | 50.57 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 4.02 |

| Iodine | I | 126.90 | 1 | 126.90 | 28.12 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.10 |

| Oxygen | O | 15.999 | 4 | 63.996 | 14.18 |

| Total | 451.256 | 100.00 |

Calculated based on the molecular formula C₁₉H₁₈INO₄ and atomic masses. chemscene.com

Advanced Derivatization Techniques for Enhanced Analytical Detection

While this compound is itself an Fmoc-protected derivative, the broader field of amino acid analysis often employs derivatization to enhance detection by techniques like High-Performance Liquid Chromatography (HPLC). These methods are used to analyze the purity of the starting material or to identify and quantify it within complex mixtures.

The most common strategy is pre-column derivatization, where the amino acid is reacted with a tagging agent before injection into the HPLC system. The tag imparts strong UV-absorbing or fluorescent properties to the analyte, significantly improving detection sensitivity.

Fmoc-Cl Derivatization : 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used reagent for derivatizing primary and secondary amines. researchgate.net It reacts with the free amino group of an amino acid under alkaline conditions to form the corresponding highly fluorescent Fmoc-adduct, which can be detected with high sensitivity by fluorescence or UV detectors. oup.comcreative-proteomics.com

o-Phthalaldehyde (OPA) : OPA is another popular derivatizing agent that reacts specifically with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives. A key limitation is that it does not react with secondary amines. For comprehensive analysis, OPA is often used in combination with Fmoc-Cl, where OPA derivatizes primary amino acids first, followed by Fmoc-Cl to derivatize any secondary amino acids present. jasco-global.com

These derivatization methods, coupled with reversed-phase HPLC, allow for the separation and quantification of amino acids with high resolution and sensitivity, providing a powerful tool for quality control. nih.gov

Computational and Theoretical Studies

Molecular Modeling of (S)-2-(Fmoc-amino)-4-iodobutanoic Acid and its Interactions

Molecular modeling of this compound reveals a complex interplay of steric and electronic factors that dictate its three-dimensional structure and potential intermolecular interactions. The molecule consists of a central butanoic acid backbone, with a chiral center at the alpha-carbon in the (S)-configuration. This carbon is bonded to a bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group via an amino linkage, a carboxylic acid group, and a side chain terminating in an iodine atom.

The Fmoc group, with its large, rigid, and aromatic fluorenyl moiety, dominates the steric profile of the molecule. This bulkiness influences the local conformation around the chiral center and can shield it from interacting with other molecules. The butanoic acid chain, while flexible, has its rotational freedom constrained by the substituents.

Intermolecular interactions are likely to be governed by several key features. The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The amide linkage provides another site for hydrogen bonding. The aromatic fluorenyl group can participate in π-π stacking interactions with other aromatic systems. The iodine atom, while generally considered hydrophobic, is capable of forming halogen bonds, which are non-covalent interactions where the iodine atom acts as an electrophilic species.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | Cα - Cβ | ~1.53 Å |

| Bond Length | Cγ - I | ~2.14 Å |

| Bond Length | N - C(Fmoc) | ~1.45 Å |

| Bond Angle | N - Cα - C(O)OH | ~110° |

| Bond Angle | Cβ - Cγ - I | ~111° |

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound can be rationalized using frontier molecular orbital (FMO) theory and analysis of its molecular electrostatic potential (MEP). libretexts.orgfccc.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's nucleophilic and electrophilic character, respectively.

For this compound, the HOMO is expected to be localized on the electron-rich fluorenyl group of the Fmoc moiety, which has an extended π-system. This suggests that this part of the molecule is most susceptible to attack by electrophiles. The LUMO, conversely, is likely centered on the carbonyl carbon of the carboxylic acid group, making it the most electrophilic site and prone to attack by nucleophiles. The carbon atom attached to the iodine is also a potential electrophilic site.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. wuxiapptec.comyoutube.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For this compound, the oxygen atoms of the carboxyl and carbonyl groups would exhibit a strong negative potential. The acidic proton of the carboxylic acid and the amide proton would show a positive potential.

Key reaction pathways for this molecule include:

Fmoc deprotection: The most characteristic reaction of the Fmoc group is its removal under basic conditions, typically with piperidine (B6355638). This proceeds via an E1cB elimination mechanism.

Carboxylic acid reactions: The carboxyl group can undergo typical reactions such as esterification or amide bond formation.

C-I bond chemistry: The carbon-iodine bond is relatively weak and can be cleaved. This site is susceptible to nucleophilic substitution reactions.

| Descriptor | Predicted Value / Location |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Most Negative Electrostatic Potential | Carbonyl Oxygen atoms |

| Most Positive Electrostatic Potential | Carboxylic acid Hydrogen atom |

Conformational Analysis and Stereochemical Influences

The rotation around these bonds is significantly restricted by steric hindrance. nih.gov The bulky Fmoc group severely limits the accessible conformational space for the rest of the molecule. Similarly, the large iodine atom at the end of the side chain restricts rotation around the Cβ-Cγ bond.

Potential energy surface scans for similar molecules indicate that staggered conformations, where bulky groups are positioned as far apart as possible, are energetically favored. q-chem.comuni-muenchen.deresearchgate.net Eclipsed conformations, where these groups are in close proximity, correspond to energy maxima.

The stereochemistry at the Cα carbon is fixed in the (S)-configuration. This chirality, in combination with the conformational restrictions imposed by the bulky substituents, imparts a well-defined three-dimensional shape to the molecule. This defined stereochemistry is crucial in applications such as peptide synthesis, where maintaining chiral purity is essential. acs.org The presence of the Fmoc group is known to influence the conformational preferences of the amino acid residue, which can in turn affect the secondary structure of a growing peptide chain. nih.gov

| Dihedral Angle | Atoms Involved | Predicted Low-Energy Value(s) |

|---|---|---|

| ω (omega) | Cα - C(O) - N - H | ~180° (trans) |

| φ (phi) | C(O) - N - Cα - Cβ | -60° to -150° |

| ψ (psi) | N - Cα - C(O) - OH | Wide range, influenced by side chain |

| χ1 (chi1) | N - Cα - Cβ - Cγ | ~180° (anti), ±60° (gauche) |

Future Perspectives and Research Directions

Emerging Synthetic Routes and Green Chemistry Approaches

The synthesis of (S)-2-(Fmoc-amino)-4-iodobutanoic acid and its incorporation into peptides is poised for significant advancements, driven by the dual needs for efficiency and environmental sustainability.

Emerging synthetic strategies are moving beyond traditional batch processes. Flow chemistry , for instance, offers a promising alternative for the synthesis of unnatural amino acids. princeton.eduvapourtec.comdurham.ac.uk This technology allows for precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. The continuous nature of flow synthesis also lends itself to scalability, a crucial factor for the production of peptide-based therapeutics. princeton.eduamidetech.com Furthermore, the use of immobilized reagents and scavengers within flow reactors can streamline purification processes, minimizing solvent usage and waste generation. durham.ac.uk

In parallel, there is a strong push towards the "greening" of peptide synthesis. peptide.comnih.govresearchgate.net Researchers are actively exploring the replacement of hazardous solvents, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), with more environmentally benign alternatives. peptide.com Innovations in solid-phase peptide synthesis (SPPS) include in situ Fmoc removal protocols that combine the deprotection and coupling steps, significantly reducing the volume of solvent required for washing. peptide.com Another approach involves the use of "tea bags" for multiple peptide synthesis, which incorporates reagent recycling and has been shown to reduce DMF usage by 25-30% and deprotection reagent usage by 50%. mdpi.com The development of efficient ester hydrolysis methods using greener reagents, like calcium(II) iodide, for Fmoc-protected amino esters also contributes to more sustainable synthetic pathways. mdpi.com

A notable advancement is the synthesis of Fmoc-SPPS-ready iodoarene amino acid pre-catalysts. nsf.gov This research, which focuses on creating modified diamino acids with an iodoarene catalytic site, provides a direct pathway for incorporating iodine-containing residues into peptides for applications in catalysis. nsf.gov

| Synthetic Approach | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced control, scalability, improved safety, reduced waste | Enables efficient and scalable synthesis of the compound and its incorporation into peptides. princeton.eduvapourtec.comdurham.ac.ukamidetech.com |

| Green Solvents | Reduced environmental impact and toxicity | Application in all stages of synthesis and peptide elongation. peptide.com |

| In Situ Fmoc Removal | Significant reduction in solvent consumption | Streamlines the solid-phase synthesis of peptides containing the iodinated residue. peptide.com |

| Reagent Recycling | Decreased reagent and solvent waste | Cost-effective and environmentally friendly production of peptide libraries. mdpi.com |

| Iodoarene Pre-catalysts | Direct incorporation of catalytic iodine moieties | Facilitates the use of peptides containing this amino acid in catalysis. nsf.gov |

Expanding the Scope of Chemical Biology Applications

The introduction of this compound into peptides provides a powerful tool for probing and manipulating biological systems. The iodine atom serves as a versatile handle for a range of applications in chemical biology.

A primary area of expansion is in the development of radioiodinated peptides for biomedical imaging and therapy. mdpi.comnih.govresearchgate.net Isotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, offer a range of half-lives and emission properties suitable for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as targeted radionuclide therapy. mdpi.commdpi.com The ability to site-specifically incorporate an iodine-bearing amino acid allows for the precise labeling of peptides, which can then be used to target and visualize specific receptors or tumors. nih.govrsc.org

Beyond radioisotopes, the iodine atom can be used for protein labeling and as a molecular probe . Mild and chemoselective methods for the mono-iodination of tyrosine residues in unprotected peptides have been developed, where the introduced iodine acts as a handle for further functionalization, such as the attachment of fluorescent dyes. researchgate.net This strategy can be extended to peptides containing this compound, enabling the creation of bespoke probes for studying protein-protein interactions and other biological processes. The development of iodine-containing probes for molecular detection in secondary ion mass spectrometry (SIMS) further broadens the analytical applications. rsc.org

The incorporation of iodinated amino acids is also being explored in peptide-based drug discovery . Unnatural amino acids are known to enhance peptide properties such as binding affinity and stability. nih.gov The presence of the iodine atom can influence the conformation and binding characteristics of a peptide, potentially leading to the discovery of novel therapeutic leads. nbinno.com

| Application Area | Description | Significance of this compound |

| Radioiodinated Peptides | Peptides labeled with radioisotopes of iodine for SPECT, PET, and targeted therapy. mdpi.comnih.gov | Provides a specific site for the attachment of radioiodine, enabling the development of targeted diagnostic and therapeutic agents. researchgate.netrsc.org |

| Protein Labeling and Probes | Use of the iodine atom as a handle for attaching fluorescent dyes or for detection in mass spectrometry. researchgate.netrsc.org | Allows for the creation of precisely labeled peptides for studying biological processes. |

| Drug Discovery | Incorporation into peptide libraries to explore new therapeutic candidates with enhanced properties. nih.govnbinno.com | The unique properties of the iodinated residue can lead to improved binding and stability of peptide drugs. |

Development of New Analytical Tools and Automation

The increasing complexity of synthetic peptides, particularly those containing unnatural amino acids, necessitates the development of advanced analytical tools and automated synthesis platforms.

Automated flow chemistry is revolutionizing peptide synthesis by enabling the rapid and efficient production of long and complex peptide chains, including those with multiple unnatural amino acids. amidetech.com These automated systems offer precise control over reaction conditions and can significantly reduce synthesis time. amidetech.com This technology is directly applicable to the synthesis of peptides incorporating this compound, facilitating the creation of novel biomolecules for research and therapeutic development.

In the realm of analysis, advanced mass spectrometry (MS) techniques are crucial for the characterization of modified peptides. chromatographyonline.comreading.ac.uknih.govlongdom.org High-resolution MS, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, allows for the precise determination of molecular weight and the identification of post-translational modifications. chromatographyonline.com Tandem MS (MS/MS) is used to sequence peptides and pinpoint the location of modifications, which is essential for verifying the correct incorporation of the iodinated amino acid. nih.gov